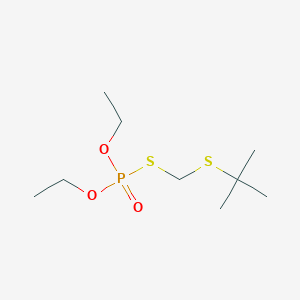

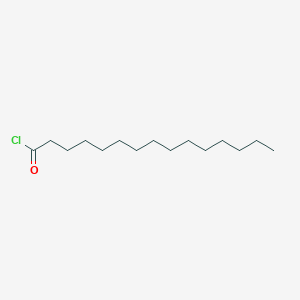

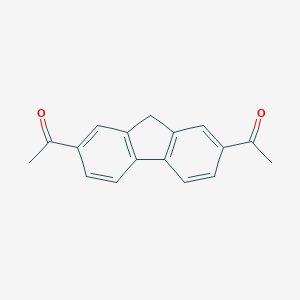

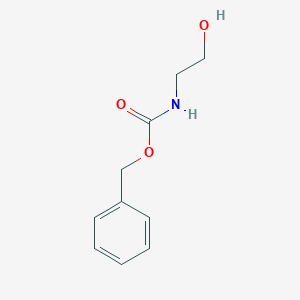

![molecular formula C9H7ClN2O B104644 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-33-7](/img/structure/B104644.png)

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Übersicht

Beschreibung

The compound 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure with chlorine and methyl substituents. This structure is a key intermediate in the synthesis of various biologically active compounds and has been the subject of numerous studies due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives has been reported through various methods. For instance, a compound with a similar structure was synthesized by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another method involved the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, which was accelerated by acid . Additionally, a one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which share a similar core structure, was achieved through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the crystal structure of a 2-methyl-3-chloro derivative was determined, revealing a planar pyrido-pyrimidine moiety with dihedral angles indicating near coplanarity in the molecules . Similarly, the crystal structure of another derivative showed that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .

Chemical Reactions Analysis

The reactivity of the pyrido[1,2-a]pyrimidin-4-one core has been explored in various chemical reactions. Chloro-4H-pyrido[1,2-a]pyrimidin-4-one was used as a synthone precursor for the preparation of novel heterotricyclic systems, demonstrating its versatility as a building block for more complex structures . The compound's ability to undergo nucleophilic replacement and cyclization reactions highlights its potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives have been characterized through spectral analysis and X-ray diffraction studies. The crystal structure and spectral characteristics of a 2-methyl-3-chloro derivative were studied, showing that the compound exists in molecular form in crystals and in zwitterion form in solutions . The crystal packing is often stabilized by hydrogen bonds and π-π interactions, which are crucial for the stability and solubility of these compounds .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Interaction with DNA

- Crystal Structure and Interaction with DNA : The compound is an important intermediate for synthesizing biologically active heterocycles. Its structure was analyzed using NMR and X-ray crystallography, showing coplanar aromatic rings and interactions with calf thymus DNA, suggesting a groove mode of DNA binding (Zhang et al., 2013).

Chemical Synthesis and Reactivity

- Reaction with Phosgene : 2-(Acetoacetamido)pyridine and its derivatives react with phosgene to yield 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, illustrating the compound’s reactivity and potential for producing novel derivatives (Yale & Spitzmiller, 1977).

Synthetic Methodologies and Organic Reactions

- Recent Advances in Pyrido[1,2-a]pyrimidines Chemistry : This review provides insights into the structural features, reactions, and synthetic methods of pyrido[1,2-a]pyrimidines, including 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Elattar, Rabie, & Hammouda, 2017).

Crystallographic Studies and Tautomerism

- Crystal Structure and Spectral Characteristics : The study provides crystallographic insights, showing that 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one exists in molecular and zwitterion forms, highlighting the impact of solvent type and pH on tautomeric equilibrium (Koval’chukova et al., 2004).

Synthesis of Halogenated Derivatives

- Halogenated 4H-pyrido[1,2-a]pyrimidin-4-one Synthesis : This paper discusses the synthesis of halogenated derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, showcasing the versatility in creating a range of compounds with potential biological applications (Molnár et al., 2009).

Development of Novel Heterotricyclic Systems

- Novel Heterotricyclic Systems Synthesis : The use of chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone precursor for novel heterotricyclic systems, further expanding its application in synthesizing complex organic compounds (Abass et al., 2010).

Chemical Modification and Biological Properties

- Modification and Analgesic Properties : Chemical modification of pyrido[1,2-a]pyrimidine's pyridine moiety, like methylation, was explored to optimize biological properties, particularly analgesic effects (Ukrainets et al., 2015).

Zukünftige Richtungen

The future directions for the study of “3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” could involve further exploration of its synthesis process and potential applications. The development of facile and reliable methods for the installation of a sulfenyl/selenyl group into organic frameworks is one of the areas of interest .

Eigenschaften

IUPAC Name |

3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTUUEWMJJYMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379240 | |

| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

16867-33-7 | |

| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.